

solubility of 3-Amino-2-methoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-methoxybenzoic acid

Cat. No.: B1290227

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Amino-2-methoxybenzoic Acid** in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility of **3-Amino-2-methoxybenzoic acid**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from its close structural analog, 3-Amino-2-methylbenzoic acid, to provide valuable insights into its solubility profile in a range of common organic solvents. This document includes a detailed data table, standardized experimental protocols for solubility determination, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates and other chemical processes involving **3-Amino-2-methoxybenzoic acid**.

Introduction

3-Amino-2-methoxybenzoic acid is an important building block in the synthesis of various pharmaceutical compounds.^{[1][2]} Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the efficient production of high-purity active pharmaceutical ingredients.

The structure of **3-Amino-2-methoxybenzoic acid**, featuring both an amino and a carboxylic acid group, allows it to exhibit amphoteric behavior, while the methoxy group influences its polarity and hydrogen bonding capabilities.[1][2] These structural features suggest that its solubility will be highly dependent on the nature of the solvent.

This guide provides a detailed analysis of the expected solubility of **3-Amino-2-methoxybenzoic acid** based on data from a closely related compound, 3-Amino-2-methylbenzoic acid. The replacement of a methoxy group with a methyl group is expected to have a minor impact on the overall solubility trends, making this data a reliable proxy for initial experimental design.

Quantitative Solubility Data

While specific quantitative solubility data for **3-Amino-2-methoxybenzoic acid** is not readily available in the literature, extensive data has been published for the structurally similar compound, 3-Amino-2-methylbenzoic acid. The following table summarizes the mole fraction solubility (x) of 3-Amino-2-methylbenzoic acid in twelve different organic solvents at various temperatures.[3] This data provides a strong indication of the expected solubility behavior of **3-Amino-2-methoxybenzoic acid**.

Table 1: Mole Fraction Solubility (x) of 3-Amino-2-methylbenzoic Acid in Various Organic Solvents at Different Temperatures (K)[3]

Temperature (K)	Met han ol	Eth ano l	Iso pro pyl		Iso but yl		2-But yl		Met hyl Ace tate	Eth yl Ace tate	Pro pyl Ace tate	Wat er	Ae toni trile
			1-Pro pan ol	1-Alc oho l	1-But ano l	1-Alc oho l	2-But ano l						
288.15	0.0458	0.0332	0.0285	0.0215	0.0243	0.0198	0.0201	0.0289	0.0156	0.0132	0.0112	0.0098	0.00
293.15	0.0543	0.0398	0.0342	0.0258	0.0291	0.0237	0.0241	0.0225	0.0186	0.0158	0.0115	0.0017	0.01
298.15	0.0641	0.0474	0.0409	0.0309	0.0348	0.0284	0.0289	0.0269	0.0223	0.0289	0.0118	0.0039	0.01
303.15	0.0754	0.0562	0.0486	0.0369	0.0415	0.0339	0.0345	0.0221	0.0266	0.0226	0.0022	0.0065	0.01
308.15	0.0881	0.0663	0.0575	0.0439	0.0493	0.0303	0.041	0.0482	0.0317	0.0369	0.0026	0.0096	0.01
313.15	0.1025	0.0779	0.0678	0.0521	0.0584	0.0478	0.0486	0.0453	0.0376	0.032	0.0031	0.0033	0.02
318.15	0.1188	0.0912	0.0796	0.0615	0.069	0.0566	0.0576	0.0536	0.0445	0.0379	0.0037	0.0076	0.02
323.15	0.1373	0.1065	0.0933	0.0724	0.0813	0.0668	0.068	0.0633	0.0526	0.0448	0.0044	0.0026	0.03
328.15	0.1583	0.1241	0.1091	0.0851	0.0956	0.0787	0.070.08	0.0646	0.0521	0.0429	0.0052	0.0085	0.03

Note: The solubility of 3-amino-2-methylbenzoic acid generally increases with temperature in all tested solvents. The highest solubility is observed in alcohols, particularly methanol, while the lowest solubility is in water and propyl acetate.[\[3\]](#) This trend is consistent with the "like dissolves like" principle, where the polar amino acid derivative dissolves better in polar protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of compounds like **3-Amino-2-methoxybenzoic acid** in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.^{[4][5]} It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

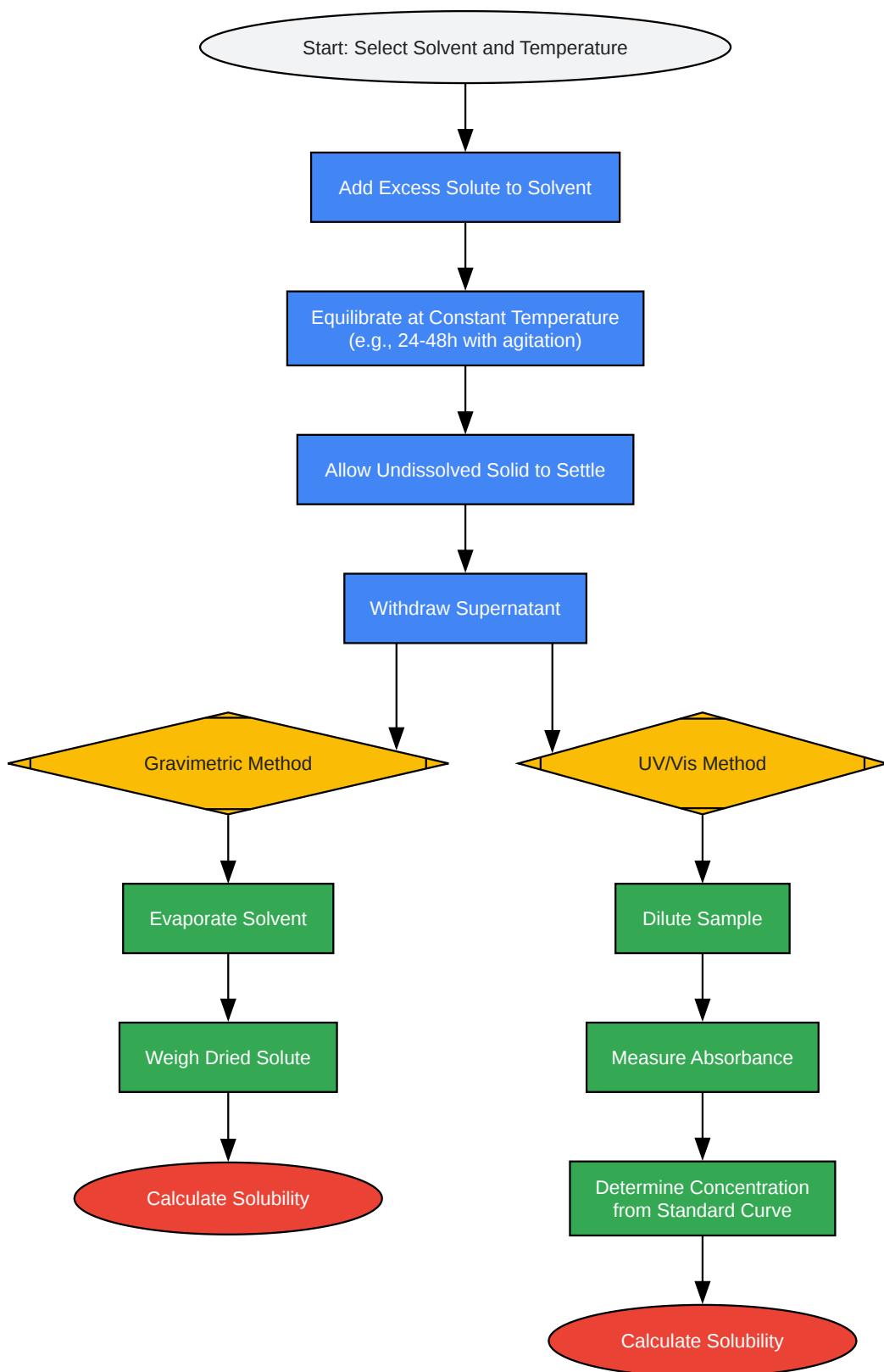
Methodology:

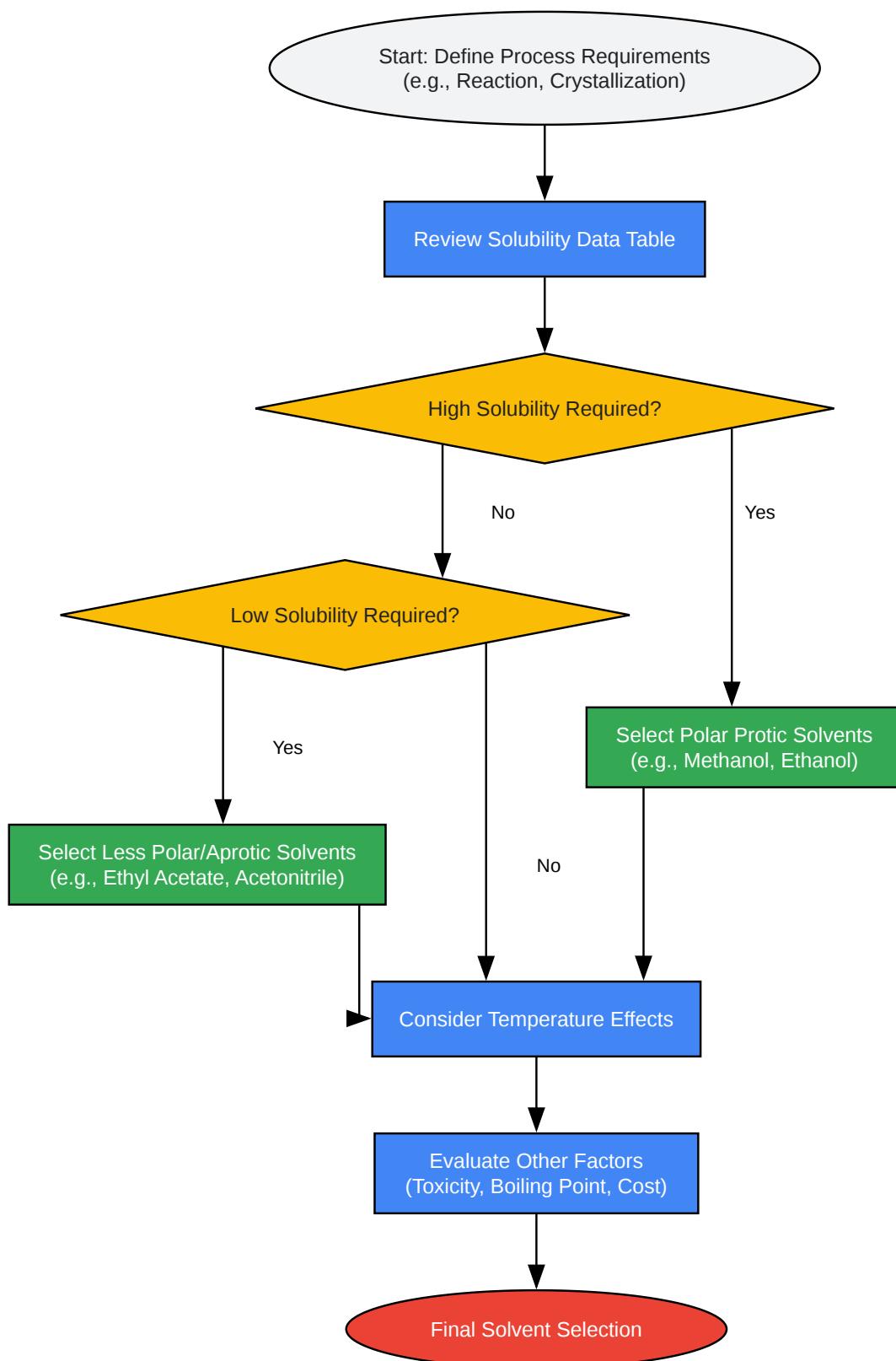
- Sample Preparation: Add an excess amount of **3-Amino-2-methoxybenzoic acid** to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Phase Separation: Cease agitation and allow the undissolved solid to settle.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
- Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
- Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solute is the difference between this final weight and the initial weight of the empty container.
- Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, which can then be used to calculate its solubility.^[6] This method is particularly useful for compounds that have a strong chromophore, such as aromatic compounds.

Methodology:


- Standard Curve Generation:
 - Prepare a series of standard solutions of **3-Amino-2-methoxybenzoic acid** of known concentrations in the solvent of interest.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV/Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Saturated Solution Preparation: Prepare a saturated solution of **3-Amino-2-methoxybenzoic acid** in the desired solvent as described in the gravimetric method (steps 1-3).
- Sampling and Dilution:
 - Withdraw a known volume of the clear supernatant.
 - Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the standard curve.
- Absorbance Measurement: Measure the absorbance of the diluted sample at the λ_{max} .
- Concentration Determination: Use the standard curve to determine the concentration of the diluted sample.
- Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the


compound in that solvent at the given temperature.

Visualization of Workflows and Relationships

To aid in the practical application of this solubility data, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 3-Amino-2-methoxybenzoic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290227#solubility-of-3-amino-2-methoxybenzoic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b1290227#solubility-of-3-amino-2-methoxybenzoic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com